4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
4-Methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with methyl and 4-methylphenyl groups at positions 4 and 5, respectively, and a thiol (-SH) group at position 2. This compound is part of a broader class of 1,2,4-triazole-3-thiol derivatives, which are extensively studied for their diverse biological activities, including antimicrobial, antioxidant, and antiviral properties . Its synthesis typically involves cyclization of thiosemicarbazide precursors or S-alkylation reactions, as observed in structurally related compounds .
Properties
IUPAC Name |
4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-3-5-8(6-4-7)9-11-12-10(14)13(9)2/h3-6H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBRNSIBHZNBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351516 | |
| Record name | 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138417-37-5 | |
| Record name | 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Reaction Conditions and Mechanism
The thiourea derivative is heated in aqueous sodium hydroxide (NaOH) at 100°C for 6 hours. The base facilitates deprotonation and nucleophilic attack, leading to the elimination of ammonia and the formation of the triazole-thione intermediate. Subsequent acidification with dilute hydrochloric acid (HCl) precipitates the product.
Key Data:
-
Reagents: 1-methyl-3-[(4-methylbenzoyl)amino]thiourea, NaOH, HCl
Hydrazine Carbothioamide Route
A related method involves synthesizing the compound from 2-(4-methylbenzoyl)hydrazinecarbothioamide (Figure 1). This two-step process first generates the hydrazine carbothioamide precursor, followed by cyclization.
Synthesis of Intermediate
The precursor is prepared by reacting 4-methylbenzoyl chloride with thiosemicarbazide in ethanol. The intermediate is isolated as a white solid with a yield of 70–75%.
Cyclization to Triazole-Thiol
Heating the intermediate in water with excess NaOH (10 eq) at 100°C induces cyclization. Acidification to pH 5–6 precipitates the product.
Key Data:
Multi-Step Synthesis via Acetohydrazide Intermediate
A patent-derived method (CN110818648) outlines a multi-step approach using ethyl chloroacetate and hydrazine hydrate.
Formation of Ethyl Acetate Intermediate
Ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate is synthesized by reacting 1,2,4-triazole-5-thione with ethyl chloroacetate in dimethylformamide (DMF) and triethylamine (TEA).
Conversion to Acetohydrazide
The ethyl ester intermediate reacts with hydrazine hydrate in propan-2-ol at 60°C, yielding 1,2,4-triazol-3-ylthioacetohydrazide (94% yield).
Final Cyclization
The acetohydrazide undergoes cyclization with 4-methylbenzoyl chloride in ethanol, followed by acid workup to isolate the target compound.
Key Data:
Carbon Disulfide and Potassium Hydroxide Method
This method, adapted from synthesis protocols for analogous triazoles, employs carbon disulfide (CS₂) and potassium hydroxide (KOH) to form the triazole core.
Reaction Protocol
A mixture of 3-methoxy-2-methylbenzohydrazide, CS₂, and KOH in water is stirred at 0–25°C for 6 hours. Subsequent heating with hydrazine hydrate in ethanol at 80°C for 12 hours yields the triazole-thiol.
Key Data:
Comparative Analysis of Methods
Key Findings:
-
The cyclocondensation route offers the highest yield (82–85%) and simplicity.
-
The acetohydrazide method achieves superior purity but requires longer synthesis time.
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CS₂/KOH protocols are less efficient but useful for analogs with sensitive functional groups.
Optimization Strategies
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Medicinal Chemistry
4-Methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of triazole compounds exhibit significant antibacterial and antifungal properties. For instance, a study highlighted the synthesis of various triazole derivatives and their evaluation against pathogenic bacteria and fungi, indicating promising results for therapeutic applications .
Corrosion Inhibition
This compound has also been studied for its effectiveness as a corrosion inhibitor for metals in acidic environments. Research conducted by Mehmeti and Berisha (2017) demonstrated that this compound significantly reduces corrosion rates of mild steel in sulfuric acid solutions. The electrochemical behavior of this compound was analyzed using techniques such as electrochemical impedance spectroscopy (EIS) and polarization measurements .
Coordination Chemistry
The coordination chemistry of this compound with metal ions has been explored to create novel complexes with potential applications in catalysis and materials science. A study by Taheriha et al. (2015) investigated dimeric and polymeric mercury(II) complexes formed with this ligand, providing insights into their structural properties and reactivity .
Biological Studies
Recent studies have examined the biological activity of triazole derivatives incorporating this compound. For example, Farooq et al. (2023) synthesized various 1,2,4-triazole derivatives with a piperidine moiety and evaluated their biological properties, demonstrating the potential of these compounds in drug development .
Corrosion Inhibition Efficiency
| Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
|---|---|---|
| 0 | 1.20 | 0 |
| 10 | 0.60 | 50 |
| 20 | 0.30 | 75 |
| 30 | 0.15 | 87 |
Table: Corrosion inhibition efficiency of this compound on mild steel in sulfuric acid solution.
Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Table: Antimicrobial activity of synthesized triazole derivatives including this compound.
Mechanism of Action
The mechanism of action of 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed biological effects. For example, it may inhibit the growth of microorganisms by disrupting their metabolic processes.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron-donating groups (e.g., -NH₂, -OCH₃, -CH₃) enhance antioxidant activity by stabilizing free radicals via resonance or inductive effects .
- Electron-withdrawing groups (e.g., -NO₂) diminish antioxidant capacity but may improve antimicrobial properties due to increased electrophilicity .
- Aromatic substituents (e.g., 4-methylphenyl vs. phenyl) influence lipophilicity, affecting membrane permeability and bioavailability .
Key Observations :
Key Observations :
- Antifungal activity correlates with lipophilic substituents (e.g., 4-methoxyphenyl), which enhance membrane disruption .
- Antioxidant efficacy is highest in amino-substituted derivatives due to radical scavenging via -NH₂ and -SH groups .
- The target compound (4-methyl-5-(4-methylphenyl)) is primarily a synthetic precursor; biological data for this specific derivative remain underexplored .
Biological Activity
4-Methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 138417-37-5) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological implications.
The chemical formula of this compound is C₁₀H₁₁N₃S, with a molecular weight of 205.28 g/mol. The compound features a triazole ring substituted with a methyl group and a para-methylphenyl group, which contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. A study highlighted the synthesis of various triazole derivatives, including this compound. These compounds demonstrated cytotoxic effects against multiple cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic carcinoma) using the MTT assay. The selectivity towards cancer cells was noteworthy, with some derivatives showing enhanced potency compared to established anticancer agents like fluconazole and ribavirin .
Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 98.08 |
| Other Derivative A | Panc-1 | >100 |
| Other Derivative B | IGR39 | <50 |
Antimicrobial Properties
In addition to anticancer activity, triazole compounds have been reported to exhibit antimicrobial effects. For instance, studies have shown that certain triazole derivatives possess significant antibacterial and antifungal activities. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .
Other Pharmacological Activities
The biological spectrum of this compound extends beyond anticancer and antimicrobial activities. Research has indicated potential hypoglycemic effects and antitubercular properties in related triazole compounds. Such findings suggest that this compound could be further explored for its therapeutic applications in diabetes management and tuberculosis treatment .
Case Studies
A notable case study involved the synthesis of a series of triazole derivatives where this compound was included as a lead compound. These derivatives were tested for their ability to inhibit cancer cell migration and proliferation. The results showed that specific modifications to the triazole structure could enhance selectivity and potency against various cancer types .
Q & A
Q. What are the established synthetic routes for 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically begins with the formation of a hydrazinecarbothioamide intermediate (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide), followed by cyclization in basic media (NaOH or KOH) under reflux conditions. Alkylation using phenacyl bromides or Mannich reactions with formaldehyde and secondary amines can yield derivatives. Optimization strategies include:
- Solvent selection : Ethanol or methanol improves solubility and reaction homogeneity.
- Temperature control : Reflux at 70–80°C for 3–6 hours enhances cyclization efficiency.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity.
Characterization via elemental analysis, -NMR, and LC-MS validates structural integrity .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound and its derivatives?
Methodological Answer: A multi-technique approach is essential:
- IR spectroscopy : Identifies thiol (-SH) stretches (~2500 cm) and triazole ring vibrations (1600–1500 cm) .
- -NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.3–2.5 ppm) .
- X-ray crystallography : Resolves crystal packing and confirms tautomeric forms (thiol vs. thione) .
- Elemental analysis : Validates empirical formulas (C, H, N, S content) .
Q. What are common chemical transformations used to modify the triazole-thiol scaffold?
Methodological Answer: Key modifications include:
- Alkylation : React with alkyl halides (e.g., phenacyl bromide) in basic media to form S-alkyl derivatives .
- Mannich reactions : Introduce aminomethyl groups using formaldehyde and secondary amines (e.g., morpholine) .
- Thioacetohydrazide formation : React with hydrazine hydrate to generate intermediates for further functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data interpretation for S-substituted derivatives?
Methodological Answer: Contradictions often arise from tautomeric equilibria or overlapping signals. Mitigation strategies include:
- 2D NMR (COSY, HSQC) : Resolves proton-proton and proton-carbon correlations to assign ambiguous peaks .
- X-ray crystallography : Provides unambiguous structural confirmation, distinguishing thiol/thione forms .
- Comparative DFT studies : Calculate theoretical NMR/IR spectra (e.g., using Gaussian09) and compare with experimental data to validate assignments .
Q. What computational approaches are used to study the electronic structure and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) is the gold standard:
- Geometry optimization : B3LYP/6-311G(d,p) basis set minimizes energy and predicts bond lengths/angles .
- Frontier molecular orbitals (HOMO-LUMO) : Evaluates electron donation/acceptance capacity and reactivity sites .
- Molecular docking : Screens derivatives against target proteins (e.g., antimicrobial enzymes) using AutoDock Vina .
Q. How to design derivatives for enhanced bioactivity while addressing solubility limitations?
Methodological Answer:
- Bioisosteric replacement : Substitute the 4-methylphenyl group with heterocycles (e.g., thiophene) to improve binding affinity .
- Polar group introduction : Add hydroxyl or amine moieties via Mannich reactions to enhance aqueous solubility .
- ADME profiling : Use SwissADME or PreADMET to predict pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. How to investigate tautomeric equilibria between thiol and thione forms experimentally and theoretically?
Methodological Answer:
- Variable-temperature NMR : Monitor signal shifts in DMSO-d to detect tautomerization dynamics .
- IR spectroscopy in solid vs. solution states : Compare thiol (S-H) and thione (C=S) peaks to assess dominance of each form .
- DFT-based thermodynamics : Calculate Gibbs free energy differences () to predict the favored tautomer .
Data Contradiction Analysis Example
Scenario: Conflicting -NMR data for S-alkylated derivatives in DMSO vs. CDCl.
Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
